1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole
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Overview
Description
1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole is a chemical compound with the following structural formula:
C18H28N2O4S
It consists of an imidazole ring bearing an ethyl group and a sulfonyl group, along with an isopropyl and a methyl group attached to the benzene ring. The compound’s systematic name is quite a mouthful, so it’s often referred to by its common name or a simplified version.
Preparation Methods
Synthetic Routes: The synthetic preparation of 1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole involves several steps. One common approach is through the reaction of an appropriate sulfonyl chloride with 2-ethyl-4-methylimidazole. The ethoxy group can be introduced using ethoxide ion (EtO⁻) or ethyl bromide (EtBr).
Reaction Conditions:Sulfonylation: The sulfonyl chloride reacts with the imidazole under basic conditions.
Ethoxylation: Ethoxide ion or ethyl bromide is used to introduce the ethoxy group.
Industrial Production: Industrial-scale production methods may vary, but they typically involve efficient and scalable processes to synthesize this compound.
Chemical Reactions Analysis
1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonyl group or other functional groups.
Substitution: Substituents on the benzene ring can be replaced by other groups.
Common Reagents: N-bromosuccinimide (NBS) is often used for benzylic bromination reactions.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: It may have biological activity or serve as a pharmacophore.
Medicine: Potential therapeutic applications.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which 1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole exerts its effects depends on its specific interactions with molecular targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
While there are related compounds, the unique combination of substituents in this compound sets it apart. Similar compounds include other sulfonyl-imidazoles and benzylic derivatives.
Properties
Molecular Formula |
C17H24N2O3S |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C17H24N2O3S/c1-6-17-18-8-9-19(17)23(20,21)16-11-14(12(3)4)13(5)10-15(16)22-7-2/h8-12H,6-7H2,1-5H3 |
InChI Key |
CQAUTVKDODEIFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OCC |
Origin of Product |
United States |
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